Lipophilicity: Methyl Ester vs. Free Acid vs. Ethyl Ester
The methyl ester derivative exhibits an intermediate lipophilicity profile compared to the more polar free acid and the more lipophilic ethyl ester. This precise balance can be critical for optimizing membrane permeability or solubility in organic synthesis. The computed LogP for Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is 0.1356 , compared to -0.92 for the free acid 1-methylimidazole-4-acetic acid and 0.6048 for the ethyl ester analog Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 0.1356 |
| Comparator Or Baseline | 1-Methylimidazole-4-acetic acid: -0.92; Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate: 0.6048 |
| Quantified Difference | LogP difference of +1.06 vs. free acid; -0.47 vs. ethyl ester |
| Conditions | Computed values from vendor datasheets (Chemscene, InvivoChem, Fluorochem) using standard prediction algorithms. |
Why This Matters
LogP values directly inform a researcher's choice of compound for applications requiring specific partition coefficients, such as liquid-liquid extraction, membrane permeability assays, or the design of prodrugs with optimal bioavailability.
